N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which may inhibit enzyme activity. Additionally, its structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the position of the methoxy groups.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine atom instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C25H21N3O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-30-23-14-8-11-18(24(23)31-2)16-26-28-25(29)20-15-22(17-9-4-3-5-10-17)27-21-13-7-6-12-19(20)21/h3-16H,1-2H3,(H,28,29)/b26-16+ |
InChI Key |
RYFCTUORUUFKJA-WGOQTCKBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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